Product packaging for D-(-)-Norgestrel Sulfate Sodium Salt(Cat. No.:)

D-(-)-Norgestrel Sulfate Sodium Salt

Cat. No.: B1151894
M. Wt: 392.51
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Norgestrel (B7790687) and its Metabolites

Norgestrel, a synthetic progestogen, was first patented in 1961 and introduced for medical use in 1966. wikipedia.org It is a racemic mixture, meaning it consists of two stereoisomers (mirror-image molecules): dextronorgestrel and levonorgestrel (B1675169). wikipedia.org Subsequent research revealed that the biological progestogenic activity resides almost exclusively in the levorotatory isomer, levonorgestrel, which is also known as D-(-)-Norgestrel or d-norgestrel. wikipedia.orgnih.gov

Early metabolic studies in the late 1960s, using radiolabeled Norgestrel, demonstrated that the compound is extensively metabolized by the liver before being excreted. nih.gov These investigations identified that a significant portion of the metabolites were excreted in the urine and feces as glucuronide and sulfate (B86663) conjugates. nih.gov Specifically, one study in humans found that while enzymatic hydrolysis released about 32% of urinary radioactivity, a further 25% was identified as sulfate conjugates, underscoring the importance of sulfation as a metabolic pathway for this progestin. nih.gov These findings established the foundation for isolating and studying specific metabolites like D-(-)-Norgestrel Sulfate.

Chemical Nomenclature and Stereochemical Considerations relevant to Research

The precise chemical identity of the compound is critical in research. The nomenclature D-(-)-Norgestrel Sulfate Sodium Salt specifies several key features:

D-(-)-Norgestrel: This denotes the specific, biologically active levorotatory stereoisomer of Norgestrel. nih.gov The "D" designation in this context can be confusing but is used interchangeably in literature with "L" or "(-)" to refer to levonorgestrel.

Sulfate: This indicates the presence of a sulfate group (SO₃⁻) attached to the Norgestrel molecule, a result of Phase II metabolism. nih.gov This conjugation occurs primarily at the 17β-hydroxyl group. nih.gov

Sodium Salt: This signifies that the acidic sulfate group is neutralized with a sodium ion (Na⁺) to form a stable, water-soluble salt. This form is practical for laboratory use as an analytical standard.

Properties

Molecular Formula

C₂₁H₂₈O₅S

Molecular Weight

392.51

Synonyms

Levonorgestrel Sulfate Sodium Salt;  D-(-)-Norgestrel-17-sulfate Sodium Salt

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of D Norgestrel Sulfate

Stereoselective Synthetic Routes to Norgestrel (B7790687) and its Precursors

The synthesis of Norgestrel, particularly its biologically active levorotatory isomer, D-(-)-Norgestrel (Levonorgestrel), is a significant achievement in steroid chemistry. The creation of its specific four-ring structure with precise stereochemistry has necessitated the development of highly selective synthetic methodologies.

Intramolecular Diels-Alder Reactions in Steroid Skeleton Construction

The construction of the complex polycyclic steroid framework often relies on powerful ring-forming reactions. The intramolecular Diels-Alder (IMDA) reaction is a prime strategy for efficiently building multiple rings in a single, stereocontrolled step. organicreactions.orgnih.gov In this approach, a molecule containing both a diene and a dienophile connected by a tether is synthesized. Upon heating or catalysis, this precursor undergoes a [4+2] cycloaddition to form the fused ring system. masterorganicchemistry.com The stereochemical outcome of the reaction is often highly predictable, controlled by the geometry of the transition state and the length and nature of the connecting chain. organicreactions.org

One synthetic strategy for Levonorgestrel (B1675169) involves using an intramolecular Diels-Alder reaction to construct the steroid skeleton. nih.gov This specific approach may utilize an ortho-quinodimethane derivative, which is generated in situ and undergoes cyclization to form the core ring system of the steroid. nih.gov The power of the IMDA reaction lies in its ability to establish multiple stereocenters simultaneously, making it a convergent and efficient method for accessing complex molecules like Norgestrel. organicreactions.orgmasterorganicchemistry.com

Catalytic Ethynylation and Desilylation Approaches

A critical structural feature of Norgestrel is the 17α-ethynyl group, which is essential for its biological activity. This group is introduced by the ethynylation of a 17-keto steroid precursor. nih.govmdpi.com This transformation is a key step in many synthetic routes and involves the addition of an acetylene (B1199291) nucleophile to the ketone at the C-17 position. nih.gov

The reaction is typically carried out using reagents like potassium acetylide in liquid ammonia (B1221849) or other metal acetylides. Careful control of reaction conditions is necessary to ensure the desired α-configuration of the ethynyl (B1212043) group, as the isomeric β-ethynyl derivative is a known by-product. nih.gov

In modern synthetic sequences, protecting groups are often employed to mask reactive functional groups or to enhance the solubility and stability of intermediates. Silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ethers, are commonly used. nih.gov If a silyl protecting group is used on the 17-hydroxyl group or elsewhere in the molecule during the synthesis, a specific desilylation step is required for its removal. This is typically achieved under mild conditions using fluoride-releasing reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or by using acid catalysts. organic-chemistry.orggoogle.comresearchgate.net The selective removal of a TMS group from a terminal alkyne can also be accomplished using catalysts like potassium trimethylsilanolate (KOTMS). organic-chemistry.org

Design and Synthesis of D-(-)-Norgestrel Sulfate (B86663) Analogs for Mechanistic Studies

To investigate the structure-activity relationships (SAR), metabolic pathways, and mechanism of action of D-(-)-Norgestrel, researchers synthesize a variety of chemical analogs. These tailored molecules include optically pure isomers, derivatives with modified functional groups, and isotopically labeled compounds.

Preparation of Optically Pure Isomers and Oxime Derivatives for Structure-Activity Relationship (SAR) Investigations

Norgestrel is a racemic mixture composed of two enantiomers: D-(-)-Norgestrel (Levonorgestrel), which is the biologically active form, and L-(+)-Norgestrel (dextronorgestrel), which is inactive. wikipedia.orgnih.gov For meaningful SAR studies, it is essential to work with the optically pure D-(-) isomer.

Furthermore, the synthesis of derivatives, such as oximes, provides valuable tools for probing receptor-ligand interactions. nih.gov Norelgestromin, the 3-oxime derivative of D-(-)-Norgestrel, can be synthesized from D-(-)-Norgestrel using reagents like hydroxylammonium chloride. google.comgoogle.com The synthesis can produce a mixture of geometric isomers (E and Z), which can be separated by chromatographic methods to study their individual biological activities. google.com

Studies comparing the binding affinity of D-(-)-Norgestrel (LNG), its oxime derivative (LNG-oxime), and the acetylated oxime (Norgestimate, NORG) to the progesterone (B1679170) receptor (PR) reveal crucial SAR insights. These studies show that LNG itself has the highest affinity for the receptor, while its oxime derivatives exhibit significantly lower affinity, suggesting they may function as prodrugs that are metabolized to the active LNG form in the body. nih.gov

Table 1: Relative Binding Affinity (RBA) of Norgestrel Derivatives to Progesterone Receptors (PR) nih.gov
CompoundRabbit PR (rPR)Human Uterine PR (hPR)Recombinant hPR
Progesterone (Reference)100%100%100%
Levonorgestrel (LNG)125%143%125%
Levonorgestrel-oxime (LNG-oxime)30%20%18%
Norgestimate (NORG)1.2%3.2%9%

Introduction of Stable Isotopes for Metabolic Tracing and Quantitative Analysis

The study of drug metabolism and pharmacokinetics relies heavily on the use of isotopically labeled compounds. Introducing stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the structure of D-(-)-Norgestrel allows for its differentiation from endogenous molecules and its precise quantification in biological samples. thieme-connect.com

Deuterium-labeled Levonorgestrel (e.g., Levonorgestrel-d6) is synthesized for use as an internal standard in quantitative analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). thieme-connect.com The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it co-elutes with the unlabeled analyte and experiences similar extraction efficiencies and ionization effects, leading to highly accurate and precise measurements. thieme-connect.com

Analytical methods for the quantification of Norgestrel have been developed using techniques such as UFLC-MS/MS and HPLC-MS-MS. thieme-connect.comnih.govresearchgate.net These methods monitor specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity. nih.govresearchgate.net

Table 2: Mass Spectrometry Parameters for Norgestrel Quantification thieme-connect.comnih.gov
CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)
NorgestrelPositive313.3245.4
Levonorgestrel D6 (Internal Standard)Positive319.0251.3

Chemoenzymatic and Biocatalytic Strategies for Conjugate Synthesis

D-(-)-Norgestrel Sulfate is a metabolite of Norgestrel, formed by the addition of a sulfate group. scbt.com The synthesis of such steroid sulfate conjugates can be accomplished through chemical methods or, more elegantly, through chemoenzymatic and biocatalytic strategies that offer high selectivity under mild conditions. mdpi.comnih.gov

Biocatalytic sulfation is carried out by a family of enzymes called sulfotransferases (SULTs). cdnsciencepub.comnih.gov These enzymes are found in the cytoplasm and catalyze the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the steroid substrate. nih.govyoutube.comyoutube.com This enzymatic process is highly specific and is a key reaction in phase II metabolism, which increases the water solubility of hydrophobic molecules like steroids to facilitate their excretion. youtube.com While highly effective, the industrial application of sulfotransferases can be limited by the high cost and instability of the PAPS cofactor. nih.gov

Chemical synthesis provides an alternative route. Sulfation of a steroid alcohol can be achieved using a sulfating agent such as a sulfur trioxide-pyridine complex. mdpi.com This method may require careful protection of other functional groups in the molecule to ensure that sulfation occurs only at the desired position. Chemoenzymatic approaches combine chemical synthesis steps with enzymatic transformations, leveraging the strengths of both methodologies to create efficient and selective synthetic pathways to target molecules like D-(-)-Norgestrel Sulfate. nih.govsci-hub.se

Enzymatic Biotransformation and Metabolic Pathways of D Norgestrel Sulfate

Sulfation Pathways of Norgestrel (B7790687) and Related Steroids

Sulfation is a major phase II metabolic reaction for a wide range of endogenous compounds, including steroids, and xenobiotics. nih.gov This process involves the transfer of a sulfonate group (SO₃⁻) to a hydroxyl or amino group on the substrate molecule, a reaction catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). nih.govplos.org The addition of the highly polar sulfate (B86663) moiety significantly increases the water solubility of the steroid, generally rendering it biologically inactive and facilitating its excretion. nih.gov While D-(-)-Norgestrel is known to be cleared in part by sulfotransferases, detailed kinetic studies specific to this compound are not extensively documented in the reviewed literature. nih.gov However, the pathways can be understood by examining the enzymes known to metabolize related steroids.

Identification and Functional Characterization of Steroid Sulfotransferases (SULTs)

Human cytosolic SULTs are a superfamily of enzymes categorized into families and subfamilies based on amino acid sequence identity. nih.gov The SULT1 and SULT2 families are primarily responsible for metabolizing the broadest range of substrates, including steroids, drugs, and other xenobiotics. nih.gov These enzymes are found in various tissues, including the liver, intestine, adrenal glands, and brain, where they play crucial roles in both detoxification and the homeostasis of active hormones. nih.govnih.govnih.gov Individual SULT isoforms possess distinct, though often overlapping, substrate specificities, which are determined by variations in the amino acids that form the substrate-binding pocket of the enzyme. nih.govnih.gov

The metabolism of steroid hormones is predominantly carried out by specific SULT isoforms, each with characteristic substrate preferences and kinetic profiles. While specific kinetic data for D-(-)-Norgestrel are not widely available, the functions of the key SULTs can be illustrated by their activity with other well-characterized steroid and phenolic substrates.

SULT1A1 : Often referred to as phenol (B47542) sulfotransferase, SULT1A1 plays a pivotal role in the metabolism of a wide array of phenolic xenobiotics, including many drugs and dietary compounds. nih.gov It is considered a major SULT in xenobiotic metabolism due to its broad substrate range and wide tissue distribution. nih.gov Typical substrates for SULT1A1 include acetaminophen, p-nitrophenol, and various phenolic metabolites of larger drugs. nih.govnih.gov

SULT1E1 : Known as estrogen sulfotransferase, SULT1E1 is the primary enzyme responsible for the high-affinity sulfation of estrogens. nih.gov It displays very low Kₘ values (in the nanomolar range) for 17β-estradiol (E2) and the synthetic estrogen ethinyl estradiol (B170435) (EE2), making it highly efficient at regulating the levels of active estrogens in the body. nih.govresearchgate.netmdpi.com Given its high affinity for steroidal structures, SULT1E1 is a likely candidate for the sulfation of D-(-)-Norgestrel.

SULT2A1 : This isoform, also known as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-SULT), primarily catalyzes the sulfation of hydroxysteroids like DHEA, androgens, and bile acids. researchgate.netnih.gov SULT2A1 is abundantly expressed in the liver, intestine, and adrenal glands. nih.gov Its kinetic mechanism for DHEA sulfation has been described as a random Bi-Bi reaction, where either the cofactor PAPS or the steroid substrate can bind to the enzyme first. nih.gov

The following table summarizes the kinetic parameters of these SULT isoforms with representative substrates.

Note: Kinetic parameters can vary based on experimental conditions, allozyme variants, and laboratory. Data for Acetaminophen and DHEA are illustrative examples from specific studies.

The enzymatic transfer of a sulfonate group by any SULT is entirely dependent on the availability of an activated sulfate donor. nih.gov This universal donor is 3'-Phosphoadenosine 5'-Phosphosulfate (PAPS) . plos.orgnih.govmdpi.com PAPS is synthesized in the cytosol of cells from inorganic sulfate and ATP in a two-step process. plos.org The sulfation reaction involves the SULT enzyme catalyzing the transfer of the sulfonate group from PAPS to the hydroxyl group of the acceptor substrate, such as D-(-)-Norgestrel. plos.orgnih.gov The concentration and synthesis of PAPS can be a rate-limiting factor for sulfation reactions, particularly when the demand for sulfation is high.

Regulation of Sulfotransferase Expression and Activity

The expression and activity of SULT enzymes are not static and can be regulated by various factors, including nuclear receptors. This regulation allows the body to respond to both endogenous signals and exposure to xenobiotics. For instance, the expression of SULT2A1 can be transcriptionally activated by the vitamin D receptor (VDR), the pregnane (B1235032) X receptor (PXR), and the farnesoid X receptor (FXR). nih.gov Similarly, the expression of SULT1E1 is known to be induced by compounds that activate nuclear receptors like the constitutive androstane (B1237026) receptor (CAR) and can involve interplay with the estrogen receptor α (ERα). xenotech.com Such induction by drugs like phenobarbital (B1680315) or rifampin can have clinical implications, potentially altering the metabolism of co-administered steroids, including those in oral contraceptives. xenotech.com Conversely, certain disease states, such as alcoholic or diabetic cirrhosis, have been shown to significantly downregulate the expression and activity of SULT1A1, SULT1E1, and SULT2A1 in the liver.

Desulfation Mechanisms of D-(-)-Norgestrel Sulfate

The process of sulfation is reversible. The hydrolysis of a sulfate ester from a steroid, a reaction known as desulfation, is catalyzed by the enzyme Steroid Sulfatase (STS) . nih.govnih.gov This enzymatic action converts the water-soluble, inactive steroid sulfate back into its biologically active, unconjugated form. nih.govnih.gov This mechanism is crucial for regulating the local availability of active hormones in target tissues. nih.gov Steroid sulfates like estrone (B1671321) sulfate (E1S) and DHEA-S act as a large circulating reservoir, which can be taken up by peripheral cells and reactivated by local STS activity. nih.govnih.gov

Activity and Stereospecificity of Steroid Sulfatase (STS) on Steroid Sulfates

Steroid sulfatase (EC 3.1.6.2) is a membrane-bound enzyme primarily located in the endoplasmic reticulum. nih.gov It is widely distributed throughout the body and is responsible for the hydrolysis of various aryl and alkyl steroid sulfates. nih.gov Its most well-characterized substrates are estrone sulfate and DHEA-sulfate, which it hydrolyzes to estrone and DHEA, respectively. bath.ac.uk These products can then be further converted into potent estrogens and androgens within the cell, thereby influencing local hormonal action. bath.ac.uk

While STS is the key enzyme for the desulfation of all steroid sulfates, specific studies detailing its activity, kinetics, or stereospecificity directly on D-(-)-Norgestrel Sulfate are limited in the reviewed scientific literature. However, based on its established function, it is the enzyme responsible for hydrolyzing the sulfate conjugate of norgestrel back to its active form. The balance between the activities of SULTs (inactivating steroids) and STS (reactivating them) is a pivotal control point in steroid hormone action in both normal physiology and in hormone-dependent diseases. nih.govnih.gov

Molecular Biology and Regulation of STS Expression

Steroid sulfatase (STS) is a critical enzyme in steroid metabolism, responsible for hydrolyzing sulfate esters from a variety of steroids, thereby converting them from inactive transport forms into biologically active hormones. nih.gov The biotransformation of D-(-)-Norgestrel Sulfate back to its unconjugated form would be catalyzed by this enzyme.

The human STS gene is located on the distal short arm of the X-chromosome (Xp22.3) and notably escapes X-inactivation. nih.gov A transcriptionally inactive pseudogene also exists on the Y-chromosome. nih.gov The STS enzyme is a membrane-bound protein found primarily in the endoplasmic reticulum. nih.gov

The regulation of STS expression is complex and not fully elucidated, appearing to be tissue-specific and influenced by various signaling molecules. nih.gov Research has shown that its expression and activity can be modulated by:

Cytokines: In breast cancer cells (MCF-7), cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) have been shown to up-regulate STS enzyme activity. nih.gov This regulation appears to be post-translational rather than at the level of gene transcription. nih.gov In hepatic cells, however, inflammatory stimuli and TNF-α can induce STS gene expression transcriptionally via the NF-κB pathway.

Growth Factors: Some studies have investigated the role of growth factors in modulating STS activity in breast cancer cell lines.

Promoter Activity: The STS gene features a complex regulatory region with multiple promoters that can drive tissue-specific expression patterns. fda.gov

Table 1: Factors Regulating Steroid Sulfatase (STS) Expression and Activity

Regulating Factor Effect on STS Cell/Tissue Context Mechanism
Cytokines (TNF-α, IL-6) Up-regulation of activity MCF-7 Breast Cancer Cells Post-translational modification
Inflammatory Stimuli (TNF-α) Up-regulation of expression Hepatic Cells (Huh7) Transcriptional (via NF-κB)
Growth Factors Modulation of activity Breast Cancer Cells Varies
Vitamin D3 / Retinoids Induction of expression HL-60 Promyeloid Cells Transcriptional

Tissue-Specific Distribution and Cellular Localization of STS Activity

STS activity is broadly distributed throughout the human body, enabling various tissues to locally reactivate sulfated steroid precursors like D-(-)-Norgestrel Sulfate that are transported through the circulation. nih.gov This widespread distribution underscores its importance in local, or intracrine, hormone regulation.

Cellular Localization: Immunohistochemical studies have localized the STS protein primarily to the membranes of the endoplasmic reticulum . nih.gov Minor localization has also been noted in the Golgi apparatus and plasma membrane.

Tissue Distribution: High levels of STS expression and activity are found in several key tissues. While direct studies on D-(-)-Norgestrel Sulfate hydrolysis are limited, the enzyme's known distribution provides a map of potential sites for its reactivation.

Liver: The liver is a major site of steroid metabolism and expresses STS, participating in the processing of steroid sulfates. nih.gov In vitro studies using rabbit liver tissue have demonstrated the capacity to sulfate norgestrel. nih.gov

Intestine: The intestinal mucosa, particularly the jejunum, is metabolically active. In vitro studies have shown that human jejunal mucosa can extensively metabolize other contraceptive steroids, primarily through sulfation, indicating the presence of relevant enzymatic machinery. nih.gov

Adipose Tissue: Fat tissue is a significant site for steroid storage and metabolism, with STS expression being detected.

Cancer Cells: STS is notably expressed, and often overexpressed, in hormone-dependent cancer cells, such as those in breast cancer. nih.gov In cell lines like MCF-7 and ZR-75-1, sulfatase activity has been demonstrated, allowing for the hydrolysis of estrogen sulfates. wikipedia.org This mechanism is believed to supply the tumor with active estrogens that fuel its growth. nih.gov

Other Tissues: Significant STS activity is also found in the placenta, skin, brain, and endometrium. nih.gov

Table 2: Distribution of Steroid Sulfatase (STS) Activity in Human Tissues

Tissue Level of Activity Relevance to Steroid Metabolism
Placenta Very High Major source of estrogen production during pregnancy.
Liver High Central organ for drug and steroid metabolism.
Breast (esp. Tumors) High Implicated in local estrogen production fueling cancer growth. nih.gov
Endometrium High Local regulation of sex steroid action.
Skin Moderate Involved in local steroid synthesis and metabolism.
Brain Moderate Production of neuroactive steroids.
Intestine Present First-pass metabolism of orally administered compounds. nih.gov
Adipose Tissue Present Steroid storage and conversion.

Interplay with Other Phase II Conjugation Pathways (e.g., Glucuronidation)

The metabolism of D-(-)-Norgestrel involves two primary Phase II conjugation pathways: sulfation and glucuronidation. wikipedia.orgnih.gov While metabolites of levonorgestrel (B1675169) circulate predominantly as sulfates, they are ultimately excreted from the body mainly as glucuronides. nih.govfda.govsigmaaldrich.com This highlights a crucial interplay between the two pathways.

Sulfation vs. Glucuronidation: Sulfation, catalyzed by sulfotransferases (SULTs), and glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), are often competing pathways for the same substrate. nih.gov While both reactions increase water solubility to facilitate excretion, they can have different physiological consequences. Glucuronidation is generally considered an irreversible terminal step leading to detoxification and elimination. nih.gov In contrast, sulfation can be reversible. The resulting sulfate ester, like D-(-)-Norgestrel Sulfate, can act as a circulating reservoir, which can be hydrolyzed back to the active steroid by STS in peripheral tissues. nih.gov

Stereoselectivity: The metabolism of norgestrel is stereoselective. One study noted that following administration of racemic norgestrel, sulfate conjugation was a pathway for a hydroxylated metabolite of the inactive l-enantiomer, while a hydroxylated metabolite of the active d-enantiomer (levonorgestrel) was conjugated to a glucuronide. nih.gov However, other broader studies clearly state that levonorgestrel metabolites circulate as sulfates, suggesting that sulfates of reduced levonorgestrel metabolites are indeed major circulating forms. nih.govfda.govsigmaaldrich.com

In Vitro and Ex Vivo Metabolic Studies of D-(-)-Norgestrel Sulfate

Understanding the metabolic fate of D-(-)-Norgestrel Sulfate relies on data from various experimental models, as direct human studies on the sulfated conjugate are limited. Information is largely extrapolated from studies on its parent compound, levonorgestrel.

Utilization of Cellular Models and Tissue Homogenates for Metabolic Profiling

In vitro systems are essential tools for profiling the biotransformation of steroids without requiring human administration. nih.gov

Tissue Homogenates: Liver fractions are a standard model for metabolic studies. In vitro studies with human liver microsomes have been used to identify the cytochrome P450 enzymes (specifically CYP3A4) responsible for the initial oxidative metabolism of levonorgestrel, the precursor to its sulfated metabolites. fda.gov Homogenates from rabbit liver have been shown to actively sulfate norgestrel, confirming the liver's role in this conjugation pathway. nih.gov

Cellular Models: Various cell lines are used to investigate steroid metabolism in specific tissues.

Breast Cancer Cells: Cell lines such as MCF-7 and ZR-75-1 have been used to study the metabolism of contraceptive steroids. wikipedia.org These cells demonstrate sulfatase activity, hydrolyzing estrogen sulfates, and also show the ability to form sulfate conjugates of other steroids. wikipedia.org

Normal Breast Cells: The Huma 7 cell line, derived from normal breast tissue, has also been used and showed a high capacity for estrogen sulfation. wikipedia.org

Intestinal Cells: The in vitro metabolism of levonorgestrel has been studied using human jejunal mucosa, which showed a much lower degree of conjugation for levonorgestrel compared to ethinylestradiol. nih.gov

Contribution of Gut Microbiota-Derived Enzymes to Steroid Sulfate Biotransformation

The gut microbiome plays a significant role in the metabolism of many drugs and endogenous compounds, including steroids. dntb.gov.ua Bacterial enzymes can perform transformations that influence a drug's bioavailability and activity.

Hydrolysis of Conjugates: Gut bacteria produce a variety of hydrolytic enzymes, including sulfatases and glucuronidases, which can cleave conjugated steroids excreted into the gut via bile. This action can release the parent steroid, allowing it to be reabsorbed into circulation (enterohepatic circulation), thereby extending its half-life.

Advanced Analytical and Bioanalytical Research Techniques for D Norgestrel Sulfate

Chromatographic Separations for Compound and Metabolite Analysis

Chromatographic techniques are fundamental in the analysis of D-(-)-Norgestrel Sulfate (B86663), providing the necessary separation of the parent compound from its isomers, synthetic intermediates, and metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of D-(-)-Norgestrel Sulfate, particularly for resolving its stereoisomers and assessing the purity of the bulk drug and its formulations. allsciencejournal.com The enantiomeric separation of norgestrel (B7790687), which is a racemic mixture of D-(-)-norgestrel (levonorgestrel) and L-(+)-norgestrel, is critical as the D-(-) isomer is the biologically active component. chromatographyonline.com

Chiral HPLC methods have been developed to separate these enantiomers. One successful approach involves the use of a chiral mobile phase additive, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in a reversed-phase system. nih.govresearchgate.net A baseline separation can be achieved on a C8 column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer containing HP-β-CD. nih.gov The principle of this separation relies on the differential inclusion of the enantiomers into the chiral cavity of the cyclodextrin, leading to different retention times. chromatographyonline.com

For purity assessment and the determination of related substances in levonorgestrel (B1675169), stability-indicating HPLC methods are employed. These methods are designed to separate the active pharmaceutical ingredient (API) from any potential impurities and degradation products. allsciencejournal.com A typical method utilizes a C18 column with a gradient elution of water and acetonitrile, with UV detection at approximately 240-244 nm. allsciencejournal.comnih.gov The validation of such methods includes assessing parameters like linearity, precision, accuracy, and specificity to ensure their suitability for their intended purpose. allsciencejournal.comresearchgate.net

Table 1: Representative HPLC Method Parameters for Levonorgestrel Analysis

ParameterCondition
Column C18 (e.g., 250mm x 4.6mm, 5µm)
Mobile Phase Gradient of Water and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 240 nm
LOD 0.013%
LOQ 0.039%

Data is representative of methods for levonorgestrel and its impurities. allsciencejournal.com

Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. In the context of D-(-)-Norgestrel Sulfate synthesis, GLC is particularly useful for monitoring the purity of synthetic intermediates. nih.govnih.gov The analysis of steroids by GC-MS typically requires a derivatization step to increase the volatility and thermal stability of the analytes. nih.govnih.govnih.gov Silylation is a common derivatization technique used for steroids. nih.gov

The examination of intermediates in the synthesis of norgestrel has been described using both HPLC and GLC, highlighting the utility of these techniques in ensuring the quality of the starting materials and intermediates, which ultimately affects the purity of the final active pharmaceutical ingredient. While specific applications to D-(-)-Norgestrel Sulfate intermediates are not extensively detailed in publicly available literature, the principles of steroid analysis by GC-MS are well-established and applicable. nih.govthieme-connect.demdpi.com

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of D-(-)-Norgestrel Sulfate and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the method of choice for the quantitative analysis of levonorgestrel and its metabolites in complex biological matrices like plasma and serum. nih.govresearchgate.netnih.govdocumentsdelivered.com For the analysis of steroid sulfates, electrospray ionization (ESI) in the negative ion mode is often employed due to the presence of the negatively charged sulfate group. nih.govresearchgate.net

In a typical LC-MS/MS method for levonorgestrel, the sample is first extracted from the biological matrix using liquid-liquid extraction. nih.govnih.gov The extract is then subjected to chromatographic separation on a reversed-phase column followed by detection using a tandem mass spectrometer. nih.gov Quantification is achieved by using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. nih.gov For levonorgestrel, a common transition is m/z 313.2 → 245.2 in positive ion mode. nih.govresearchgate.net For sulfated metabolites, characteristic fragment ions corresponding to the sulfate group (e.g., m/z 97 for HSO₄⁻) are monitored in negative ion mode. nih.govresearchgate.net

Table 2: Representative LC-MS/MS Parameters for Levonorgestrel Quantification

ParameterCondition
Ionization Electrospray Ionization (ESI), Positive Mode
Precursor Ion (m/z) 313.2
Product Ion (m/z) 245.2
Linearity Range 49.6 to 1500 pg/mL
Lower Limit of Quantification (LLOQ) ~50 pg/mL

Data is representative of methods for levonorgestrel in human plasma. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown metabolites and for the structural elucidation of complex molecules like steroid conjugates. nih.govresearchgate.netmdpi.com This technique is particularly valuable in distinguishing between isobaric species, which have the same nominal mass but different elemental compositions.

For steroid sulfates, HRMS can confirm the presence of the sulfate group by providing an accurate mass of the molecular ion. nih.gov Furthermore, the fragmentation patterns obtained from HRMS/MS experiments can provide detailed structural information about the steroid core and the position of the sulfate group. nih.govresearchgate.net The combination of accurate mass data for both the precursor and fragment ions allows for a high degree of confidence in the proposed structures of metabolites. nih.gov

Spectroscopic Methods for Structural Elucidation and Conformation

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, provide detailed information about the chemical structure and conformation of D-(-)-Norgestrel Sulfate.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. researchgate.netnih.gov For D-(-)-Norgestrel Sulfate, the FTIR spectrum would be expected to show characteristic absorption bands for the sulfate group, typically in the region of 1220-1270 cm⁻¹ (asymmetric S=O stretching) and around 1000 cm⁻¹ (symmetric S=O stretching). researchgate.netnih.gov The spectrum would also retain the characteristic bands of the norgestrel steroid skeleton, such as those for C=O and C≡C stretching.

Computational and in Silico Modeling Studies of D Norgestrel Sulfate

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are fundamental computational techniques used to predict and analyze the interaction between a ligand, such as norgestrel (B7790687) sulfate (B86663), and its protein targets. nih.govfrontiersin.org Docking predicts the preferred orientation of the ligand when bound to a receptor, while MD simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time. rsc.orgresearchgate.net

The primary targets for progestins like norgestrel are the progesterone (B1679170) receptors (PR). Molecular docking studies can elucidate the binding mode of norgestrel and its sulfated form within the PR ligand-binding pocket. While norgestrel itself establishes specific hydrophobic and hydrogen bond interactions, the addition of a bulky and negatively charged sulfate group in D-(-)-Norgestrel Sulfate would significantly alter these interactions. Docking simulations would likely predict that the sulfate moiety seeks to interact with positively charged or polar residues at the periphery of the binding pocket or may introduce steric clashes, potentially altering the binding affinity and orientation compared to the parent compound.

MD simulations can further explore the stability of these docked poses. whiterose.ac.uk For the norgestrel sulfate-PR complex, simulations would reveal how the protein structure accommodates the sulfated ligand and how water molecules mediate interactions at the binding site. nih.gov Key metrics from MD simulations, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can quantify the stability of the complex and the flexibility of protein residues upon ligand binding. nih.gov This information is crucial for understanding the structural basis of its biological activity.

Simulation ParameterDescriptionApplication to Norgestrel Sulfate-Protein Interaction
Binding Affinity (Docking Score) Predicts the strength of the interaction between the ligand and the protein.Estimates how tightly norgestrel sulfate binds to its target receptors, such as the progesterone receptor.
Root Mean Square Deviation (RMSD) Measures the average deviation of protein or ligand atoms from a reference structure over time.Indicates the stability of the norgestrel sulfate-receptor complex during the simulation. A stable RMSD suggests a stable binding mode.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual amino acid residues around their average positions.Identifies which parts of the protein become more or less flexible upon binding of norgestrel sulfate.
Hydrogen Bond Analysis Counts the number and duration of hydrogen bonds formed between the ligand and protein.Determines key polar interactions involving the sulfate and hydroxyl groups of norgestrel sulfate that stabilize the complex.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Analysis of Norgestrel Sulfate Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are essential in drug design for predicting the activity of novel compounds and for optimizing lead molecules. nih.gov

For norgestrel sulfate derivatives, a QSAR study would involve synthesizing a series of related compounds with modifications to the steroid core or the sulfate group. The biological activity of these derivatives would be measured experimentally, and this data would be used to build a model based on calculated molecular descriptors. nih.gov Relevant descriptors for steroid derivatives often include:

Electronic Descriptors: Such as partial charges and dipole moment, which influence electrostatic interactions.

Steric Descriptors: Like molecular volume and surface area, which relate to how the molecule fits into a binding site.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which affects membrane permeability and binding to hydrophobic pockets.

Topological Descriptors: Which describe the connectivity and shape of the molecule.

A QSPR model for norgestrel sulfate derivatives could predict properties like solubility, melting point, or membrane permeability. researchgate.net For instance, a model could predict how changes in the steroid structure affect the aqueous solubility, a property significantly influenced by the sulfate group.

Descriptor ClassExample DescriptorPotential Impact on Norgestrel Sulfate Activity/Property
Hydrophobicity LogP (Octanol-Water Partition Coefficient)Lower LogP due to the sulfate group suggests lower passive membrane permeability but higher aqueous solubility.
Electronic Partial Atomic Charges, Dipole MomentThe negative charge on the sulfate group dominates electrostatic interactions, influencing binding to polar residues in a receptor.
Steric Molecular Volume, Surface AreaThe size and shape of the steroid and its substituents determine the fit within a protein's binding pocket.
Topological Wiener Index, Molecular ConnectivityDescribes the branching and shape of the molecule, which can be correlated with its biological activity.

Prediction of Metabolic Fates and Enzyme Substrate Specificity

In silico tools can predict the metabolic fate of a drug by identifying potential sites of metabolism and the enzymes involved. The metabolism of the parent compound, levonorgestrel (B1675169), involves reduction of the A-ring and hydroxylation, followed by conjugation with sulfates and glucuronides. nih.govwikipedia.org

For D-(-)-Norgestrel Sulfate, which is already a sulfated metabolite, computational models can predict its susceptibility to further metabolic transformations. For example, models of cytochrome P450 (CYP) enzymes, such as CYP3A4, can predict whether the steroid core is likely to undergo further hydroxylation. drugbank.com The presence of the sulfate group could influence the binding orientation within the enzyme's active site, potentially altering the regioselectivity of hydroxylation compared to the non-sulfated parent compound.

Furthermore, computational models can assess the likelihood of D-(-)-Norgestrel Sulfate being a substrate for sulfatase enzymes, which could cleave the sulfate group and regenerate the parent compound, levonorgestrel. The substrate specificity of various enzyme families can be predicted using docking and molecular dynamics simulations to see how well the compound fits into their active sites.

Metabolic PathwayPredicted Fate of D-(-)-Norgestrel SulfateComputational Method
Phase I Metabolism (Oxidation) Potential for hydroxylation on the steroid core by CYP enzymes (e.g., CYP3A4), though the sulfate group may hinder binding.Docking simulations with CYP enzyme crystal structures to predict binding affinity and orientation.
Phase II Metabolism (Conjugation) Unlikely to undergo further sulfation. May be a substrate for glucuronidation at other available hydroxyl groups.Models that predict sites of glucuronidation based on local electronic and steric environments.
Deconjugation (Hydrolysis) Possible substrate for sulfatase enzymes, which would reverse the sulfation and release levonorgestrel.Docking and MD simulations to assess binding to sulfatase active sites.
Excretion High polarity suggests it is likely to be excreted in urine and/or bile.QSPR models can correlate molecular properties with routes of elimination.

In Silico Assessment of Molecular Permeability and Bioperformance

Molecular permeability across biological membranes is a critical factor for a compound's bioavailability and distribution. In silico models predict permeability based on physicochemical properties such as lipophilicity (logP), molecular size, and the number of hydrogen bond donors and acceptors. nih.govnih.gov

Levonorgestrel is a relatively lipophilic molecule that can readily cross cell membranes. However, the addition of a sulfate group to form D-(-)-Norgestrel Sulfate drastically increases its polarity and water solubility while decreasing its lipophilicity. In silico models would therefore predict a significant reduction in its ability to passively diffuse across lipid bilayers, such as the intestinal epithelium or the blood-brain barrier. soton.ac.uk

The bioperformance of norgestrel sulfate would also be influenced by the activity of membrane transporters. researchgate.net Computational models can be used to predict if the molecule is a likely substrate for uptake or efflux transporters. For example, its anionic nature at physiological pH makes it a potential candidate for interaction with Organic Anion Transporting Polypeptides (OATPs) or other anion transporters, which could facilitate its movement into or out of cells, thereby influencing its tissue distribution and elimination.

PropertyLevonorgestrel (Parent Compound)D-(-)-Norgestrel SulfatePredicted Impact on Bioperformance
Molecular Weight ~312 g/mol ~392 g/mol (acid form)Increased size may slightly decrease passive diffusion.
LogP (Lipophilicity) HighLow (significantly more polar)Drastically reduced passive membrane permeability.
Polar Surface Area (PSA) LowHighIncreased PSA contributes to lower membrane permeability.
Aqueous Solubility LowHighHigher concentration in aqueous compartments (e.g., blood), but less able to enter cells via diffusion.
Membrane Permeability HighLowPredicted to be poorly absorbed orally and less able to cross biological barriers without transporter assistance.

Bioinformatics and Pathway Analysis of Steroid Hormone Metabolism

Bioinformatics tools and pathway analysis databases (such as KEGG and Reactome) provide a system-level view of how compounds interact with the complex network of metabolic pathways in the body. geneviatechnologies.com For D-(-)-Norgestrel Sulfate, these tools can be used to map its position within the broader context of steroid hormone metabolism. researchgate.netresearchgate.net

As a synthetic steroid, norgestrel interacts with the natural pathways of steroidogenesis and steroid metabolism. nih.gov Bioinformatics analysis can help visualize the enzymes involved in its transformation, from the parent drug to its sulfated and hydroxylated metabolites. nih.gov This involves identifying the genes that code for these enzymes (e.g., CYPs, UGTs, SULTs) and analyzing their expression levels in different tissues using transcriptomic data. researchgate.net

Pathway analysis can reveal potential points of interaction or competition with endogenous steroids like progesterone. By mapping the metabolic network, researchers can predict how genetic variations (polymorphisms) in steroid-metabolizing enzymes might affect the metabolism and clearance of norgestrel sulfate in different individuals, contributing to personalized medicine approaches.

Analysis TypeApplication to Norgestrel SulfateKey Insights
Metabolic Pathway Mapping Placing norgestrel and its metabolites onto steroid metabolism pathway diagrams.Visualizes the sequence of enzymatic reactions and identifies potential interactions with endogenous steroid pathways.
Enzyme Identification Querying databases (e.g., UniProt, GenBank) for enzymes known to act on steroid sulfates.Identifies specific CYPs, sulfatases, or other enzymes likely responsible for the metabolism of norgestrel sulfate.
Transcriptomic Analysis Analyzing gene expression data from relevant tissues (e.g., liver, endometrium) for steroid-metabolizing enzymes.Predicts the metabolic capacity of different tissues for processing norgestrel sulfate.
Network Analysis Building interaction networks between norgestrel sulfate, metabolizing enzymes, and endogenous hormones.Reveals complex interactions, such as potential competition with natural hormones for enzymatic binding sites.

Emerging Research Directions and Future Perspectives on D Norgestrel Sulfate

Elucidation of Unexplored Biological Roles and Signaling Pathways

The traditional view holds that steroid sulfation serves to increase water solubility for circulatory transport and to render the parent steroid hormonally inactive until the sulfate (B86663) group is cleaved by sulfatase enzymes in target tissues. nih.govconsensus.app However, a significant emerging research direction is the investigation into whether steroid sulfates, including D-(-)-Norgestrel Sulfate, possess direct biological activities of their own. nih.gov The scientific community is increasingly interested in the direct biological effects of steroid sulfates, a field that remains largely unexplored. nih.gov

The parent compound, norgestrel (B7790687), has been shown to modulate specific signaling pathways, such as the Nrf2 antioxidant response pathway. nih.gov Research indicates that norgestrel can induce the expression of the antioxidant enzyme superoxide (B77818) dismutase 2 (SOD2) through the activation and nuclear translocation of the transcription factor Nrf2. nih.gov A critical question for future studies is whether D-(-)-Norgestrel Sulfate can directly or indirectly influence this or other signaling cascades. It is plausible that the sulfated conjugate could interact differently with cell surface receptors or transport proteins, initiating unique intracellular signals or modulating the pathways affected by its non-sulfated parent compound. Unraveling these potential roles is key to a complete understanding of norgestrel's physiological impact.

Development of Advanced Chemical Probes and Research Tools

To investigate the subtle biological roles of D-(-)-Norgestrel Sulfate, the development of sophisticated research tools is essential. Chemical probes are specially designed molecules, often modified versions of a compound of interest, used to study and manipulate proteins and cellular processes in their native environments. mskcc.org These tools can include fluorescently tagged molecules for microscopy, biotinylated versions for identifying protein interactions, or radiolabeled compounds for imaging studies. mskcc.org

Future research will likely focus on creating such probes for D-(-)-Norgestrel Sulfate. For instance:

Fluorescently Labeled D-(-)-Norgestrel Sulfate: Could be used to visualize the compound's uptake into living cells, track its intracellular localization, and monitor its transport across cellular membranes, potentially mediated by organic anion-transporting polypeptides (OATPs). nih.gov

Activity-Based Probes: Research has already focused on developing probes to measure the activity of steroid sulfatases, the enzymes that convert steroid sulfates back to their active forms. nih.gov Similar probes could be designed to specifically target enzymes that interact with D-(-)-Norgestrel Sulfate.

Affinity-Based Probes: Attaching a biotin (B1667282) tag to D-(-)-Norgestrel Sulfate would allow researchers to isolate and identify binding partners, such as transport proteins, receptors, or metabolizing enzymes, from cell lysates.

Alongside these probes, advanced analytical methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are critical for accurately detecting and quantifying D-(-)-Norgestrel Sulfate and its related metabolites in biological samples. wiley.comnih.govnih.gov

Table 1: Potential Chemical Probes and Their Research Applications

Probe TypeModificationPrimary Research ApplicationExample Insight
Fluorescent ProbeAttachment of a fluorophore (e.g., FITC)Live-cell imaging and flow cytometryVisualizing cellular uptake and subcellular localization
Biotinylated ProbeAttachment of a biotin moleculeAffinity purification and proteomicsIdentifying interacting proteins (transporters, enzymes)
Radiolabeled ProbeIncorporation of a radioisotope (e.g., ¹⁴C, ³H)Metabolic tracing and in vivo imagingTracking metabolic fate and tissue distribution
Activity-Based ProbeReactive group targeting an enzyme active siteEnzyme activity profilingMeasuring the activity of specific sulfatases in tissues

Application of Multi-Omics Technologies in Steroid Conjugate Research

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, holistic framework for understanding the complex biological systems affected by steroid conjugates. nih.govnih.gov Applying these technologies to D-(-)-Norgestrel Sulfate research can provide a comprehensive map of its molecular interactions and effects. medrxiv.org

Genomics: Can identify genetic variations (polymorphisms) in genes for sulfotransferase enzymes (SULTs), sulfatases (STS), or transporter proteins (OATPs). These variations could explain individual differences in how norgestrel is metabolized and how the body responds to it. mdpi.com

Transcriptomics: By measuring changes in messenger RNA (mRNA), researchers can determine which genes are turned on or off in cells exposed to D-(-)-Norgestrel Sulfate. This could reveal previously unknown signaling pathways regulated by the compound.

Proteomics: This approach identifies and quantifies the full suite of proteins in a cell or tissue. It can be used to discover proteins that bind to D-(-)-Norgestrel Sulfate or whose expression levels change in response to it, providing direct insight into its mechanism of action.

Metabolomics: This involves profiling the complete set of small-molecule metabolites. It can be used to trace the metabolic fate of D-(-)-Norgestrel Sulfate and understand its impact on broader metabolic networks within the body.

By integrating these multi-omic datasets, researchers can build comprehensive network models that illuminate the complex interplay between genetic predisposition, gene expression, and metabolic response, ultimately leading to a more precise understanding of the role of D-(-)-Norgestrel Sulfate. nih.gov

Detailed Understanding of Tissue-Specific Regulatory Mechanisms for Sulfation and Desulfation

The biological effect of norgestrel is ultimately determined by the balance between its sulfated (inactive) and unconjugated (active) forms within specific tissues. This balance is tightly controlled by the relative activity of two key enzyme families: sulfotransferases (SULTs), which add the sulfate group, and steroid sulfatases (STS), which remove it. nih.govoup.com

The expression and activity of these enzymes vary significantly between different tissues, leading to tissue-specific regulation of steroid action. nih.govoup.com For example, the liver and adrenal glands may have high sulfotransferase activity to facilitate the transport and clearance of steroids, while target tissues like the endometrium or breast may have higher sulfatase activity to locally generate the active hormone. nih.govoup.com The expression of STS is known to be elevated in certain hormone-dependent malignant tissues, highlighting its importance in local steroid production. oup.com

A major goal for future research is to understand the precise mechanisms that regulate the expression of SULTs and STS in different tissues. Factors such as other hormones, growth factors, and cytokines are known to influence these enzymes, but the detailed regulatory networks are not yet fully mapped. oup.com A deeper understanding of these tissue-specific regulatory mechanisms will be crucial for predicting the effects of norgestrel in different parts of the body and understanding pathologies associated with dysregulated steroid metabolism. consensus.app

Table 2: Predominance of Steroid Sulfation vs. Desulfation in Select Human Tissues

TissueDominant ProcessPrimary Enzyme FamilyPrimary Function
Adrenal GlandSulfationSulfotransferases (SULTs)Synthesis of DHEA-S for transport. nih.gov
LiverBoth (Futile Loop)SULTs and Sulfatases (STS)Metabolism, inactivation, and preparation for excretion. nih.gov
Breast (Malignant)DesulfationSteroid Sulfatase (STS)Local production of active estrogens from sulfate precursors. oup.com
EndometriumDesulfationSteroid Sulfatase (STS)Local generation of active steroids. oup.com
BrainSulfationSulfotransferases (SULTs)Production of neurosteroids like pregnenolone (B344588) sulfate. nih.gov
KidneySulfationSulfotransferases (SULTs)Facilitation of steroid excretion. nih.gov

Q & A

Q. What synthetic methodologies are employed to prepare D-(-)-Norgestrel Sulfate Sodium Salt, and how is purity ensured?

The synthesis typically involves sulfation of D-(-)-Norgestrel using sulfuric acid or sulfur trioxide, followed by neutralization with sodium hydroxide to form the sodium salt. Critical steps include controlling reaction temperature (2–30°C) to prevent degradation and using anhydrous conditions to avoid hydrolysis . Purity is confirmed via:

  • HPLC : To quantify the main compound and detect impurities (e.g., unreacted starting material or isomers).
  • IR Spectroscopy : Validates the sulfate ester functional group (S-O stretching at ~1200–1300 cm⁻¹) .
  • Isotopic Labeling : Deuterated analogs (e.g., D-(-)-Norgestrel-d6) serve as internal standards for mass spectrometry-based quantification .

Q. How can researchers confirm the enantiomeric purity of this compound?

Chiral chromatography is the gold standard. Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane/isopropanol. The d- and l-enantiomers exhibit distinct retention times. Additionally, metabolic assays in vitro (e.g., liver microsomes) can differentiate enantiomers, as d-norgestrel undergoes reductive metabolism, while the l-form is hydroxylated at C-16 .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Highly soluble in water (>100 mg/mL at 20°C) due to the ionic sulfate group. Solubility in organic solvents (e.g., ethanol) is limited; use co-solvents like PEG-400 for formulations .
  • Stability : Stable at 2–30°C in dry conditions. Hydrolyzes in acidic environments (pH <3), releasing free norgestrel. Perform stability studies using accelerated thermal degradation (40°C/75% RH for 6 months) with HPLC monitoring .

Advanced Research Questions

Q. How does the sulfate moiety influence the pharmacokinetics of D-(-)-Norgestrel in vivo?

The sulfate group enhances water solubility, facilitating rapid absorption but limiting passive diffusion across lipid membranes. In vivo, esterases hydrolyze the sulfate bond, releasing active D-(-)-Norgestrel. Pharmacokinetic studies in rodents show a Tmax of 1–2 hours and a half-life of 8–12 hours. Use LC-MS/MS to quantify serum levels of both the prodrug and free norgestrel .

Q. What experimental models are suitable for studying the metabolic fate of this compound?

  • In Vitro : Liver microsomes or hepatocytes to identify phase I metabolites (e.g., 3α,5β-tetrahydro-D-(-)-Norgestrel) via LC-HRMS. Compare metabolic pathways of d- and l-enantiomers, as they diverge at C-16 hydroxylation .
  • In Vivo : Radiolabeled (³H or ¹⁴C) this compound in rodent models, with bile duct cannulation to capture sulfated conjugates excreted in bile .

Q. How can researchers address discrepancies in bioactivity data between this compound and its free form?

Design parallel assays:

  • Receptor Binding : Use progesterone receptor (PR) transactivation assays. The sulfate salt may show reduced affinity due to steric hindrance.
  • Cell Permeability : Compare Caco-2 monolayer transport; the free form will exhibit higher permeability.
  • Statistical Analysis : Apply ANOVA with post-hoc tests to identify significant differences (p<0.05) in EC50 values .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Process Controls : Standardize sulfation time (e.g., 4 hours ±10 minutes) and NaOH neutralization pH (7.0–7.5).
  • Quality Metrics : Enforce ≤0.5% impurity limits (via HPLC) for residual solvents (e.g., ethyl acetate) and isomers (e.g., Δ5(10)-Norgestrel derivatives) .

Methodological Notes

  • Data Contradictions : reports divergent metabolic pathways for d- and l-enantiomers, while isotopic labeling studies () suggest uniform sulfation efficiency. Reconcile by verifying enantiomer-specific metabolism in controlled in vitro systems.
  • Advanced Techniques : For structural elucidation of metabolites, combine high-resolution mass spectrometry (HRMS) with ¹H/¹³C NMR, focusing on sulfate ester cleavage patterns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.